1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide
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Overview
Description
1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and carboxylic acids under controlled conditions. The reaction typically requires the use of catalysts such as triethyl orthoformate or formic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Thieno[3,4-b]pyridine derivatives:
Uniqueness
1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-24(2)12-14-15(13-32-24)21(28-8-10-31-11-9-28)27-23-18(14)19(25)20(33-23)22(29)26-16-6-4-5-7-17(16)30-3/h4-7H,8-13,25H2,1-3H3,(H,26,29) |
InChI Key |
KJMSOCVNNWPODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4OC)N)N5CCOCC5)C |
Origin of Product |
United States |
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